N-(2-methoxyethyl)-2-[2-(4-methoxy-N-methylsulfonylanilino)propanoylamino]benzamide
Overview
Description
N-(2-methoxyethyl)-2-[2-(4-methoxy-N-methylsulfonylanilino)propanoylamino]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-[2-(4-methoxy-N-methylsulfonylanilino)propanoylamino]benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of various functional groups. Common synthetic routes may include:
Formation of the Benzamide Core: This can be achieved through the reaction of a substituted benzoyl chloride with an amine.
Introduction of the Methoxyethyl Group: This step may involve the alkylation of an amine with 2-methoxyethyl chloride.
Formation of the Alanyl Derivative: This can be done by coupling the benzamide with an alanyl derivative using peptide coupling reagents.
Introduction of the Methoxyphenyl and Methylsulfonyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction conditions to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-[2-(4-methoxy-N-methylsulfonylanilino)propanoylamino]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-[2-(4-methoxy-N-methylsulfonylanilino)propanoylamino]benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy and sulfonyl groups may play a role in enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
- N-(2-methoxyethyl)-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)valyl]amino}benzamide
Uniqueness
N-(2-methoxyethyl)-2-[2-(4-methoxy-N-methylsulfonylanilino)propanoylamino]benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the alanyl group, in particular, may influence its interaction with biological targets.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[2-(4-methoxy-N-methylsulfonylanilino)propanoylamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O6S/c1-15(24(31(4,27)28)16-9-11-17(30-3)12-10-16)20(25)23-19-8-6-5-7-18(19)21(26)22-13-14-29-2/h5-12,15H,13-14H2,1-4H3,(H,22,26)(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAKRLQCXWIGGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)NCCOC)N(C2=CC=C(C=C2)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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